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molecular formula C10H12BrNOS B1518911 (5-Bromothiophen-3-yl)-piperidin-1-yl-methanone CAS No. 1147327-26-1

(5-Bromothiophen-3-yl)-piperidin-1-yl-methanone

Cat. No. B1518911
M. Wt: 274.18 g/mol
InChI Key: LSPNXYSIVQVWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08614209B2

Procedure details

5-Bromo-thiophene-3-carboxylic acid (150 mg, 0.72 mmol) was dissolved in DMF (3 mL). DIPEA (2.16 mmol), HATU (0.72 mmol) and piperidine (0.72 mmol) were added and the reaction mixture stirred at room temperature for 1 hour. The mixture was partitioned between ethyl acetate and water and the organic solution separated, washed with 1 N hydrochloric acid, dried over magnesium sulfate, filtered and the solvent evaporated. The residue was purified by flash chromatography on silica, eluting with 0%-50% ethyl acetate in cyclohexane. The fractions containing the desired product were concentrated under vacuum to give the title compound (86 mg). LCMS m/z 273.97 [M+H]+ R.T.=3.19 min (Analytical Method 5).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
2.16 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0.72 mmol
Type
reactant
Reaction Step Two
Quantity
0.72 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][CH:5]=[C:4]([C:7]([OH:9])=O)[CH:3]=1.CCN(C(C)C)C(C)C.CN(C(ON1N=N[C:29]2[CH:30]=[CH:31][CH:32]=[N:33][C:28]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.N1CCCCC1>CN(C=O)C>[Br:1][C:2]1[S:6][CH:5]=[C:4]([C:7]([N:33]2[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32]2)=[O:9])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
BrC1=CC(=CS1)C(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.16 mmol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.72 mmol
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
0.72 mmol
Type
reactant
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
the organic solution separated
WASH
Type
WASH
Details
washed with 1 N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica
WASH
Type
WASH
Details
eluting with 0%-50% ethyl acetate in cyclohexane
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=CS1)C(=O)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 86 mg
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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